N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of thiophene, thiadiazole, oxazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring, followed by the introduction of the bromothiophene and ethoxyphenyl groups. The final step involves the formation of the oxazole ring and the carboxamide group.
Formation of Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Bromothiophene Group: The thiadiazole intermediate is then reacted with 5-bromothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of Ethoxyphenyl Group: The resulting compound is further reacted with 4-ethoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Formation of Oxazole Ring and Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene and thiadiazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The oxazole ring and carboxamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds such as:
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
N-[3-(5-chlorothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide: Substitution of bromine with chlorine may alter its electronic properties and reactivity.
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Substitution of ethoxy with methoxy group may affect its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13BrN4O3S2 |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H13BrN4O3S2/c1-2-25-11-5-3-10(4-6-11)13-9-12(22-26-13)17(24)21-18-20-16(23-28-18)14-7-8-15(19)27-14/h3-9H,2H2,1H3,(H,20,21,23,24) |
InChI Key |
VCFGVNKUVSEUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=NS3)C4=CC=C(S4)Br |
Origin of Product |
United States |
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